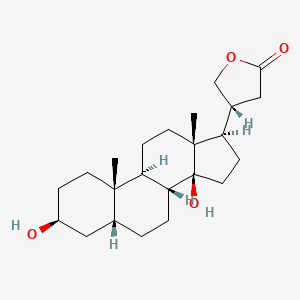

(5beta)-3beta,14-Dihydroxycardanolide

Description

(5β)-3β,14-Dihydroxycardanolide is a cardanolide, a subclass of cardiotonic steroids characterized by a steroidal backbone with a five-membered lactone ring at position 17β. These compounds are notable for their interaction with Na+/K+-ATPase, influencing ion transport and cardiac function. The compound features hydroxyl groups at positions 3β and 14, with a 5β-configured steroid nucleus.

Properties

CAS No. |

4427-85-4 |

|---|---|

Molecular Formula |

C23H36O4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C23H36O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h14-19,24,26H,3-13H2,1-2H3/t14-,15+,16-,17+,18-,19+,21-,22+,23-/m0/s1 |

InChI Key |

CIQHGVTXALCNSM-ROIXOECXSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4[C@H]5CC(=O)OC5)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O |

Other CAS No. |

4427-85-4 |

Synonyms |

20,22-dihydrodigitoxigenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between (5β)-3β,14-Dihydroxycardanolide and related compounds:

Key Observations :

- Hydroxylation Patterns: The position and number of hydroxyl groups significantly influence polarity and bioavailability. For instance, Convallatoxin’s glycosylation (3β-O-rhamnose) increases solubility but reduces membrane permeability compared to the non-glycosylated (5β)-3β,14-Dihydroxycardanolide .

- Epoxide vs.

- Sugar Moieties : Glycosylated analogs like Convallatoxin exhibit distinct pharmacokinetics due to interactions with transporters and enzymes targeting sugar residues .

Na+/K+-ATPase Inhibition

Cardenolides and bufadienolides are known for inhibiting Na+/K+-ATPase, but structural variations modulate potency:

- Convallatoxin : High affinity due to 14β-OH and sugar moiety stabilizing receptor interactions .

- (5β)-3β,14-Dihydroxycardanolide: The absence of 14β-OH (vs. 14α/β in other compounds) may reduce binding efficiency compared to Convallatoxin.

Cytotoxicity and Therapeutic Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.